5-Methylimidazo[1,2-a]pyridin-2-amine
Overview
Description
5-Methylimidazo[1,2-a]pyridin-2-amine (5-MeIPy-2-amine) is a potent mutagenic compound that belongs to the class of heterocyclic aromatic amines. It is a known carcinogen and has been found in various cooked foods, including meat, fish, and poultry. The compound has been extensively studied due to its potential role in the development of cancer.
Scientific Research Applications
Synthesis and Cytotoxic Activity
5-Methylimidazo[1,2-a]pyridin-2-amine has been studied for its role in the synthesis of various derivatives with potential cytotoxic activities. For instance, derivatives of 2-methylimidazo[1,2-a]pyridine have been synthesized and evaluated for their cytotoxic activity and CDK inhibitor activity. One compound showed selective cytotoxic activity against CDK1/CycA, presenting a new lead of cytotoxic and CDK inhibitor compounds (Vilchis-Reyes et al., 2010).
Crystal Structure and Surface Analysis
Research has also been conducted on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, including 5-methylimidazo[1,2-a]pyridin-2-amine. This analysis provides insights into the structural properties of these compounds, which can be crucial for understanding their interactions in biological systems (Dhanalakshmi et al., 2018).
Synthesis of Substituted Imidazoles
Efficient synthesis methods for substituted imidazo[4,5-b]pyridines, related to 5-methylimidazo[1,2-a]pyridin-2-amine, have been developed. These methodologies are significant for the preparation of compounds with varied biological activities (Xing et al., 2013).
Synthesis Methodologies
Various synthesis methodologies involving 5-methylimidazo[1,2-a]pyridin-2-amine and its derivatives have been explored. This includes methods like water-mediated hydroamination and silver-catalyzed aminooxygenation, contributing to the versatile synthesis of these compounds (Mohan et al., 2013).
Medicinal Chemistry Applications
The compounds derived from 5-methylimidazo[1,2-a]pyridin-2-amine are of interest in medicinal chemistry due to their potential biological activities and applications in drug development. This includes exploration in areas like chronic renal disease treatment and potential antiviral properties (Ikemoto et al., 2000).
properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-2-4-8-10-7(9)5-11(6)8/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOIHVYZLHGUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylimidazo[1,2-a]pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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